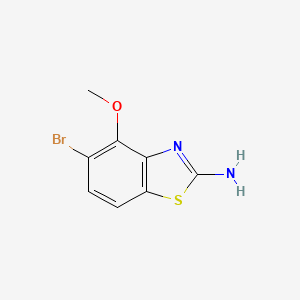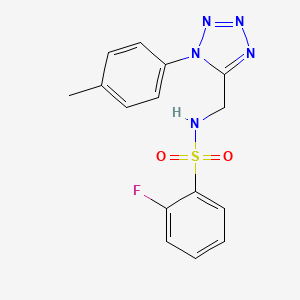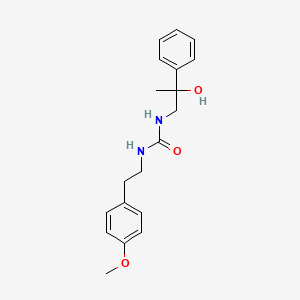
N-(5-(4-(甲硫基)苯基)-1,3,4-噁二唑-2-基)-3-甲苯磺酰丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a compound with significant interest in scientific research due to its unique chemical structure and potential applications across various fields. Its structure incorporates functional groups such as a methylthio group, an oxadiazole ring, and a tosyl-propanamide moiety, giving it a distinctive set of chemical properties.
科学研究应用
The compound has a wide range of applications in different fields:
Chemistry
Catalysis: : Potential use as a ligand in catalytic cycles.
Synthetic intermediate: : Used in the synthesis of more complex molecules.
Biology
Bioactive molecule: : Could serve as a scaffold for developing drugs targeting specific biological pathways.
Medicine
Therapeutic potential: : Research into its potential as an anticancer, antibacterial, or antiviral agent.
Industry
Material science: : Possible applications in the development of novel materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of the oxadiazole ring: : This step usually involves the cyclization of a precursor compound containing a carboxylic acid and a hydrazide group under dehydrating conditions.
Introduction of the methylthio group: : The methylthio group can be introduced via nucleophilic substitution using a methylthiol reagent.
Attachment of the tosyl-propanamide moiety: : The tosyl group is generally introduced through a tosyl chloride reagent in the presence of a base, followed by amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using batch or continuous flow processes, ensuring tight control over reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring can enhance reproducibility and efficiency.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, which can be converted to a sulfoxide or sulfone.
Reduction: : Reduction reactions may target the oxadiazole ring or the nitro groups if present.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon, lithium aluminum hydride.
Substitution: : Halogenation using bromine, nucleophiles like amines or thiols for substitution at the oxadiazole.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced forms of the oxadiazole or aromatic ring.
Substitution: : Halo-derivatives or substituted oxadiazole compounds.
作用机制
The exact mechanism of action can vary depending on its application:
Molecular Targets and Pathways: : In medicinal chemistry, it might target enzymes or receptors involved in disease pathways, inhibiting their activity or modulating their function.
Chemical Mechanism: : In catalytic processes, it could act as a ligand, coordinating to a metal center and facilitating chemical transformations.
Similar Compounds
N-(4-phenyl-1,3,4-oxadiazol-2-yl)acetamide
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
Comparison
Structural Uniqueness: : The presence of a methylthio group and a tosyl-propanamide moiety distinguishes it from other similar compounds, potentially imparting different chemical reactivity and biological activity.
Chemical Reactivity: : Variations in substituents lead to differences in reactivity, making this compound unique for certain reactions and applications.
This overview should give you a thorough understanding of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, from its synthesis to its applications and mechanisms of action. Dive into the specifics, and you'll uncover even more about its fascinating properties and potentials!
属性
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-3-9-16(10-4-13)28(24,25)12-11-17(23)20-19-22-21-18(26-19)14-5-7-15(27-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSUQARUIQULSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2518542.png)

![N-{[4-(2,6-dimethoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2518545.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)
![3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2518553.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/new.no-structure.jpg)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2518558.png)
![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)
![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)
![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)
